Fitc-ova (323-339)

Beschreibung

Eigenschaften

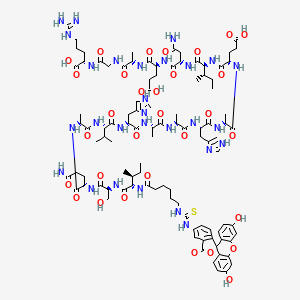

Molekularformel |

C101H142N28O31S |

|---|---|

Molekulargewicht |

2276.4 g/mol |

IUPAC-Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C101H142N28O31S/c1-12-47(5)80(127-75(135)19-15-14-16-32-109-100(161)118-54-20-23-60-59(34-54)98(158)160-101(60)61-24-21-57(131)37-71(61)159-72-38-58(132)22-25-62(72)101)95(154)126-70(43-130)93(152)122-63(26-29-73(102)133)87(146)115-53(11)86(145)128-79(46(3)4)94(153)124-68(36-56-41-107-45-112-56)91(150)116-50(8)83(142)113-51(9)85(144)123-67(35-55-40-106-44-111-55)90(149)117-52(10)84(143)120-65(28-31-78(139)140)89(148)129-81(48(6)13-2)96(155)125-69(39-74(103)134)92(151)121-64(27-30-77(137)138)88(147)114-49(7)82(141)110-42-76(136)119-66(97(156)157)18-17-33-108-99(104)105/h20-25,34,37-38,40-41,44-53,63-70,79-81,130-132H,12-19,26-33,35-36,39,42-43H2,1-11H3,(H2,102,133)(H2,103,134)(H,106,111)(H,107,112)(H,110,141)(H,113,142)(H,114,147)(H,115,146)(H,116,150)(H,117,149)(H,119,136)(H,120,143)(H,121,151)(H,122,152)(H,123,144)(H,124,153)(H,125,155)(H,126,154)(H,127,135)(H,128,145)(H,129,148)(H,137,138)(H,139,140)(H,156,157)(H4,104,105,108)(H2,109,118,161)/t47-,48-,49-,50-,51-,52-,53-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-/m0/s1 |

InChI-Schlüssel |

ROUPDCKTPNOIHB-BWDNWUFESA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of FITC-OVA (323-339) in Immunological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-OVA (323-339) is a powerful tool in immunology, serving as a model antigen for studying the intricacies of adaptive immune responses. This synthetic peptide, derived from chicken ovalbumin (OVA), corresponds to the amino acid sequence 323-339 and is conjugated to fluorescein (B123965) isothiocyanate (FITC). This fluorescent tag allows for its direct visualization and tracking in a variety of immunological assays. The OVA (323-339) peptide is an immunodominant epitope for both CD4+ T helper cells and B cells, making it particularly valuable for investigating antigen presentation, T-cell activation, and the development of allergic responses. Its specific binding to the murine Major Histocompatibility Complex (MHC) class II molecule, I-A^d, has made it a cornerstone of immunological research in mouse models. This guide provides an in-depth overview of the core applications of FITC-OVA (323-339), supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Properties and Mechanism of Action

The OVA (323-339) peptide, with the amino acid sequence ISQAVHAAHAEINEAGR, is recognized by the T-cell receptors (TCRs) of specific CD4+ T cells when it is presented by antigen-presenting cells (APCs) on their MHC class II molecules. The fluorescent FITC label enables researchers to track the uptake, processing, and presentation of this antigen by APCs, such as dendritic cells (DCs) and macrophages.

The interaction between the OVA (323-339)-MHC class II complex and the TCR is a critical initiating event in the adaptive immune response. This binding, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector and memory cells. These activated T helper cells then orchestrate other arms of the immune system, including B-cell antibody production and the activation of cytotoxic T lymphocytes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of OVA (323-339) in immunological experiments. These values can serve as a starting point for experimental design.

Table 1: Binding Affinity and Kinetics of OVA (323-339) to I-A^d

| Parameter | Value | Conditions | Reference |

| Apparent Dissociation Constant (Kd) | 28 µM | Detergent-solubilized I-A^d, 37°C, pH 7.0 | [1] |

| Pseudo-first-order rate constant (k) | 1.1 x 10^-5 to 1.6 x 10^-5 s^-1 | 5-100 µM FOva-(323-339)Y, 37°C | [1] |

| Dissociation half-time (t1/2) | > 200 hours (for the N-terminal fragment 323-335) | I-A^d | [2] |

Note: The binding of OVA (323-339) to I-A^d is complex and can occur in multiple registers, which can affect the overall avidity and kinetics of the interaction.[2][3][4]

Table 2: Typical Concentrations of OVA (323-339) in In Vitro Assays

| Assay Type | Peptide Concentration | Cell Type | Purpose | Reference |

| T-cell Proliferation | 0.05 - 5.0 µg/mL | Murine CD4+ T cells (OT-II) | Induction of T-cell proliferation | [5][6] |

| ELISPOT | 2 - 10 µg/mL | Murine splenocytes or CD4+ T cells | Measurement of cytokine-secreting cells | [7][8] |

| In Vitro T-cell Activation | 5 µM | DO11.10 TCR transgenic T cells | Staining with pMHC tetramers | [9] |

| Antigen Presentation | 1 mg/mL (for pulsing DCs) | Murine bone marrow-derived DCs | Loading APCs for T-cell co-culture | [10] |

Table 3: Cytokine Production in Response to OVA (323-339) Stimulation

| Cytokine | Response | Cell Type | Experimental Model | Reference |

| IFN-γ | Increased | Splenocytes from OVA (323-339) immunized mice | ELISPOT assay | [7] |

| IL-2 | Increased | DO11.10 T-cell hybridoma | In vitro stimulation | [4] |

| IL-4 | Increased | Splenocytes from OVA (323-339) sensitized mice | In vivo allergy model | [11] |

| IL-5 | Increased | Splenocytes from OVA (323-339) sensitized mice | In vivo allergy model | |

| IL-10 | Increased | Splenocytes from OVA (323-339) sensitized mice | In vivo allergy model |

Experimental Protocols

In Vitro T-Cell Proliferation Assay using CFSE

This protocol outlines a common method for measuring the proliferation of OVA (323-339)-specific T cells, such as those from OT-II transgenic mice, in response to antigen presentation.

Materials:

-

Single-cell suspension of splenocytes from an OT-II mouse (containing CD4+ T cells specific for OVA 323-339).

-

Antigen-presenting cells (APCs), such as bone marrow-derived macrophages or dendritic cells from a compatible mouse strain (e.g., BALB/c).

-

OVA (323-339) peptide.

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

Complete RPMI-1640 medium.

-

96-well flat-bottom culture plates.

-

Flow cytometer.

Procedure:

-

Prepare APCs: Plate bone marrow-derived macrophages at 25,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Pulse APCs with Antigen: Incubate the adherent macrophages with varying concentrations of OVA (323-339) peptide (e.g., 0.1, 1, 10 µg/mL) in complete RPMI medium for 3 hours at 37°C. As a negative control, incubate some wells with medium alone.

-

Isolate and Label T cells: Isolate CD4+ T cells from the spleen of an OT-II mouse using a nylon wool column or a CD4+ T cell isolation kit. Stain the T cells with CFSE according to the manufacturer's protocol.

-

Co-culture: Wash the peptide-pulsed APCs to remove excess peptide. Add 2 x 10^5 CFSE-labeled OT-II CD4+ T cells to each well containing the APCs.

-

Incubate: Co-culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a T-cell activation marker like CD25 or CD69. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD4+ T cell population.

ELISPOT Assay for IFN-γ Secretion

This protocol describes how to quantify the number of IFN-γ-secreting cells in response to OVA (323-339) stimulation.

Materials:

-

ELISPOT plate pre-coated with anti-mouse IFN-γ capture antibody.

-

Single-cell suspension of splenocytes from mice immunized with OVA (323-339) or from OT-II transgenic mice.

-

OVA (323-339) peptide.

-

Biotinylated anti-mouse IFN-γ detection antibody.

-

Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

ELISPOT plate reader.

Procedure:

-

Prepare Cells: Prepare a single-cell suspension of splenocytes from immunized or OT-II mice in complete RPMI medium.

-

Plate Cells: Add 2.5 x 10^5 to 5 x 10^5 splenocytes to each well of the pre-coated ELISPOT plate.

-

Stimulate Cells: Add OVA (323-339) peptide to the wells at a final concentration of 2-10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

-

Incubate: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Wash the plate to remove the cells. Add the biotinylated anti-IFN-γ detection antibody and incubate as recommended by the manufacturer.

-

Enzyme Conjugate and Substrate: Wash the plate and add the streptavidin-enzyme conjugate. After another wash, add the substrate solution and incubate until distinct spots emerge.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The binding of the FITC-OVA (323-339)/I-A^d complex to the TCR on a CD4+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation.

Experimental Workflow for Antigen Presentation Assay

This diagram illustrates a typical workflow for assessing the ability of APCs to present FITC-OVA (323-339) to T cells.

Conclusion

FITC-OVA (323-339) remains an indispensable reagent in immunological research, providing a robust and versatile system for dissecting the mechanisms of antigen presentation and T-cell activation. Its well-characterized nature, coupled with the availability of specific TCR transgenic mouse models, allows for reproducible and quantitative studies. The fluorescent FITC tag further enhances its utility by enabling direct visualization of cellular processes. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in effectively utilizing FITC-OVA (323-339) to advance our understanding of the adaptive immune system and to develop novel immunotherapies.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Ovalbumin(323-339) peptide binds to the major histocompatibility complex class II I-A(d) protein using two functionally distinct registers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flanking Residues Are Central to DO11.10 T Cell Hybridoma Stimulation by Ovalbumin 323–339 | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Low-dose antigen-experienced CD4+ T cells display reduced clonal expansion but facilitate an effective memory pool in response to secondary exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The secretory IFN-γ response of single CD4 memory cells after activation on different antigen presenting cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.6. ELISpot Assay [bio-protocol.org]

- 9. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. ovid.com [ovid.com]

Unveiling FITC-OVA (323-339): A Technical Guide to its Sequence, Structure, and Immunological Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fluorescein isothiocyanate (FITC)-conjugated ovalbumin peptide fragment 323-339 (FITC-OVA (323-339)). We delve into its core characteristics, including its precise amino acid sequence and three-dimensional structure, and explore its multifaceted applications in immunological research. This document consolidates key experimental data and methodologies, offering a valuable resource for professionals in the fields of immunology, allergy research, and drug development.

Peptide Sequence and Modifications

The foundational component of this tool is the ovalbumin (OVA) peptide spanning amino acid residues 323-339. Derived from chicken egg albumin, this 17-amino acid sequence is a well-established immunodominant epitope.

The canonical amino acid sequence of OVA (323-339) is:

ISQAVHAAHAEINEAGR [1]

For visualization and tracking in various experimental settings, this peptide is frequently labeled with Fluorescein isothiocyanate (FITC). The FITC molecule is typically attached to the N-terminus of the peptide via a linker (LC), resulting in the following sequence:

FITC-LC-ISQAVHAAHAEINEAGR [2]

This fluorescent labeling allows for the direct visualization and quantification of the peptide in techniques such as flow cytometry and fluorescence microscopy.[3]

Three-Dimensional Structure and MHC Binding

The immunological significance of the OVA (323-339) peptide is intrinsically linked to its ability to bind to Major Histocompatibility Complex (MHC) class II molecules, specifically the I-A(d) allotype.[4][5] This binding is a critical step in the presentation of the antigen to CD4+ T helper cells, thereby initiating an adaptive immune response.

The crystal structure of the I-A(d) molecule in complex with the ovalbumin peptide (323-339) has been resolved and is available in the Protein Data Bank (PDB) under the accession code 1IAO . This structural data reveals that the peptide binds within the groove of the I-A(d) molecule. Interestingly, studies have shown that the OVA (323-339) peptide can bind to the I-A(d) protein in two different, functionally distinct registers. This dual-binding capacity can lead to the stimulation of different T-cell hybridomas, highlighting the complexity of peptide-MHC interactions.

| Structural Parameter | Value | Reference |

| PDB ID | 1IAO | |

| Method | X-RAY DIFFRACTION | |

| Resolution | 2.60 Å | |

| MHC Allele | I-A(d) |

Immunological Properties and Applications

FITC-OVA (323-339) is a versatile tool in immunology, primarily utilized for its ability to elicit specific T-cell and B-cell responses. It is a major MHC class II-restricted T-cell epitope and also functions as a B-cell epitope recognized by IgE antibodies, making it highly relevant in allergy research.

Key applications include:

-

T-cell Activation Studies: The peptide is extensively used to stimulate antigen-specific T cells in a variety of assays, including ELISPOT, intracellular cytokine staining (ICS), cytotoxicity assays, and proliferation assays.

-

Allergy and Hypersensitivity Research: As a known allergen, OVA (323-339) is instrumental in studying the mechanisms of allergic reactions, such as asthma and food allergies. It has been shown to induce a Th2-like dominant immune response, characterized by the production of cytokines like IL-4, IL-5, and IL-13.

-

Antigen Presentation and Processing: The fluorescent FITC label enables researchers to track the uptake, processing, and presentation of the peptide by antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.

-

Induction of Immune Tolerance: Studies have explored the use of peptide-conjugated nanoparticles, including those with OVA (323-339), to induce antigen-specific immune tolerance.

Experimental Protocols and Methodologies

The following sections outline common experimental workflows utilizing FITC-OVA (323-339).

In Vitro T-Cell Stimulation

A fundamental application of FITC-OVA (323-339) is the in vitro stimulation of CD4+ T cells. This is typically achieved by co-culturing T cells with antigen-presenting cells that have been pulsed with the peptide.

Methodology:

-

APC Preparation: Isolate antigen-presenting cells (e.g., bone marrow-derived dendritic cells or splenocytes) from a suitable animal model (e.g., BALB/c mice).

-

Peptide Pulsing: Incubate the APCs with FITC-OVA (323-339) at a predetermined concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours) to allow for peptide uptake and presentation on MHC class II molecules.

-

T-Cell Co-culture: Isolate naive CD4+ T cells and co-culture them with the peptide-pulsed APCs.

-

Analysis: After a period of incubation, assess T-cell activation through various methods:

-

Proliferation Assays: Measure T-cell proliferation using techniques like CFSE dilution or [3H]-thymidine incorporation.

-

Cytokine Secretion: Quantify the secretion of cytokines such as IFN-γ and IL-4 into the culture supernatant using ELISA or ELISPOT assays.

-

Intracellular Cytokine Staining (ICS): Use flow cytometry to detect the intracellular expression of cytokines within the T cells.

-

Induction of Allergic Airway Inflammation

FITC-OVA (323-339) can be used in vivo to model allergic asthma in mice. This protocol involves sensitizing the animals to the peptide and subsequently challenging them to induce an inflammatory response in the airways.

Methodology:

-

Sensitization: Sensitize mice (e.g., BALB/c) by intraperitoneal injection of OVA (323-339) emulsified in an adjuvant such as aluminum hydroxide (B78521) (Alum) on specific days (e.g., days 0, 7, and 14).

-

Challenge: After the sensitization period, challenge the mice intranasally with a solution of OVA (323-339) on consecutive days (e.g., days 21-23).

-

Analysis: Following the challenge, assess the development of allergic airway inflammation through:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.

-

Histological Examination: Prepare lung tissue sections and stain with Hematoxylin and Eosin (H&E) to visualize peribronchial and perivascular inflammation.

-

Cytokine Profiling: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

-

Serum IgE Levels: Determine the concentration of total and OVA-specific IgE in the serum.

-

Signaling Pathways

The interaction of the OVA (323-339)-MHCII complex with the T-cell receptor (TCR) on a CD4+ T cell initiates a cascade of intracellular signaling events. In the context of allergic responses, this often leads to the differentiation of naive T cells into Th2 effector cells.

Furthermore, studies using OVA (323-339) conjugated to nanoparticles have implicated the involvement of the STAT signaling pathway. Delivery of the peptide via nanoparticles was shown to decrease STAT-1 activity (associated with IFN-γ signaling) and increase STAT-3 activity (linked to IL-10 receptor signaling), suggesting a potential mechanism for inducing immune tolerance.

Quantitative Data Summary

| Parameter | Value | Purity | Molecular Weight ( g/mol ) | Form | Storage | Reference |

| OVA (323-339) | ISQAVHAAHAEINEAGR | > 95% | 1773.91 | Lyophilized Powder | -20°C | |

| FITC-OVA (323-339) | FITC-LC-ISQAVHAAHAEINEAGR | > 95% | 2276.5 | Lyophilized Powder | -20°C | |

| Excitation/Emission (FITC) | 493/522 nm | N/A | N/A | N/A | N/A |

Conclusion

FITC-OVA (323-339) is an indispensable tool for researchers in immunology and related fields. Its well-defined sequence, known three-dimensional structure in complex with MHC class II, and its potent immunogenic properties make it an ideal model antigen for studying a wide range of immune phenomena. From fundamental studies of T-cell activation to the development of novel therapies for allergic diseases, this peptide continues to be a cornerstone of immunological research. This guide provides a foundational understanding and practical framework for the effective utilization of FITC-OVA (323-339) in a laboratory setting.

References

An In-Depth Technical Guide to the Mechanism of FITC-OVA (323-339) T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the activation of CD4+ T-cells by the model antigen FITC-OVA (323-339). It details the critical interactions from antigen presentation to the downstream signaling cascades, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Concepts of FITC-OVA (323-339) T-Cell Activation

The activation of naive CD4+ T-cells by the ovalbumin-derived peptide OVA (323-339) is a cornerstone model in immunology for studying antigen-specific immune responses. The peptide, with the amino acid sequence ISQAVHAAHAEINEAGR, is recognized by T-cells in the context of Major Histocompatibility Complex (MHC) class II molecules. The addition of a Fluorescein isothiocyanate (FITC) molecule allows for the tracking and visualization of the peptide in experimental set-ups without significantly altering its immunogenic properties.

The primary experimental systems for studying this interaction involve T-cells from DO11.10 transgenic mice, which recognize the OVA (323-339) peptide presented by the I-Ad MHC class II molecule in BALB/c mice, and OT-II transgenic mice, where the T-cell receptor (TCR) is specific for the same peptide presented by the I-Ab MHC class II molecule in C57BL/6 mice.

Antigen Presentation: The Peptide-MHC II Complex

The journey to T-cell activation begins with the processing of the OVA protein by antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, or B cells. The full protein is endocytosed, proteolytically cleaved into smaller peptides, and the OVA (323-339) fragment is loaded onto MHC class II molecules within endosomal compartments. This peptide

FITC-OVA(323-339): A Comprehensive Technical Guide for its Application as a Model Antigen in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein isothiocyanate (FITC)-conjugated ovalbumin peptide 323-339 (FITC-OVA(323-339)) is a powerful tool in immunology, serving as a model antigen for studying a wide range of immune processes. This synthetic peptide corresponds to a well-characterized T-helper cell epitope of chicken ovalbumin, a protein widely used in allergy research and as a model immunogen.[1] The covalent linkage of FITC allows for fluorescent tracking, making it invaluable for assays involving antigen uptake, processing, and presentation.[2] This technical guide provides an in-depth overview of FITC-OVA(323-339), its applications, and detailed protocols for its use in key immunological experiments.

Core Properties and Applications

FITC-OVA(323-339) is a peptide with the sequence ISQAVHAAHAEINEAGR, conjugated with FITC.[1][3] It is primarily recognized by CD4+ T cells when presented by Major Histocompatibility Complex class II (MHC-II) molecules, particularly the I-A allele in mice.[4] This specificity makes it an ideal candidate for investigating antigen-specific CD4+ T cell activation, differentiation, and effector functions. The fluorescent FITC label, with an excitation maximum of approximately 493 nm and an emission maximum of 522 nm, facilitates its use in a variety of assays.

Key applications of FITC-OVA(323-339) include:

-

In vitro T-cell activation and proliferation assays: To study the direct effect of the antigen on specific T-cell populations.

-

In vivo immunization studies: To investigate the induction of humoral and cellular immune responses, including antibody production and T-cell memory.

-

Antigen presentation assays: To analyze the uptake, processing, and presentation of the antigen by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.

-

Flow cytometry-based tracking: To visualize and quantify antigen-specific T cells.

-

Adjuvant and vaccine delivery system evaluation: To assess the efficacy of different adjuvants and delivery platforms in enhancing immune responses to a specific antigen.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of FITC-OVA(323-339) in various experimental settings.

Table 1: In Vitro Assay Parameters

| Parameter | Application | Concentration/Value | Reference |

| Peptide Concentration | T-cell Proliferation Assay | 0.05 - 5.0 µg/mL | |

| Peptide Concentration | DC Stimulation for Antigen Presentation | 10 µM | |

| Peptide Concentration | In vitro T-cell Restimulation (ELISA) | 1 µg/mL | |

| Peptide Concentration | In vitro T-cell Restimulation (Cytokine Assay) | 2 µg/mL | |

| Peptide Concentration | In vitro T-cell Restimulation (ELISPOT) | 10 µg/mL |

Table 2: In Vivo Immunization Parameters

| Parameter | Animal Model | Dosage | Adjuvant | Reference |

| Peptide Dose | BALB/c Mice | 20 µ g/mouse | Complete Freund's Adjuvant (CFA) | |

| Peptide Dose | BALB/c Mice | 0.5 µg | GM-CSF or Imiquimod | |

| Peptide Dose | BALB/c Mice | 25 µg | Alum | |

| Peptide Dose | C57BL/6 Mice | 50 µg | Lipopolysaccharide (LPS) or Zymosan |

Table 3: Antibody Detection Parameters (ELISA)

| Parameter | Application | Concentration/Value | Reference |

| Coating Antigen (OVA) Concentration | IgG and IgE ELISA | 1.25 µg/mL | |

| Serum Dilution | IgG and IgE ELISA | 1/640 - 1/1280 | |

| Conjugate (PO-anti rat IgG) Dilution | IgG ELISA | 1/12800 | |

| Conjugate (PO-anti rat Ig) Dilution | Total Ig ELISA | 1/600 |

Key Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol outlines the steps for measuring the proliferation of OVA-specific CD4+ T cells (e.g., from OT-II transgenic mice) in response to FITC-OVA(323-339) presented by APCs.

Materials:

-

FITC-OVA(323-339) peptide

-

Splenocytes from OT-II mice (as a source of OVA-specific CD4+ T cells)

-

Splenocytes from wild-type mice (as a source of APCs), irradiated or treated with mitomycin C

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

CFSE (Carboxyfluorescein succinimidyl ester) for labeling T cells

-

96-well round-bottom culture plates

Procedure:

-

Prepare APCs: Isolate splenocytes from a wild-type mouse. To prevent their proliferation, irradiate the cells (e.g., 3000 rads) or treat them with mitomycin C (50 µg/mL) for 30 minutes at 37°C. Wash the cells three times with complete medium.

-

Label OT-II T cells with CFSE: Isolate splenocytes from an OT-II mouse. Resuspend the cells at 1 x 10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding an equal volume of FBS and wash the cells three times with complete medium.

-

Set up the co-culture:

-

Plate the irradiated APCs at 2 x 10^5 cells/well in a 96-well plate.

-

Add FITC-OVA(323-339) peptide at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL).

-

Add CFSE-labeled OT-II splenocytes at 2 x 10^5 cells/well.

-

Include a negative control (no peptide) and a positive control (e.g., Concanavalin A at 5 µg/mL).

-

-

Incubate: Culture the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Analyze by Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD4. Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in the CD4+ T cell population.

In Vivo Immunization and Ex Vivo Analysis

This protocol describes a typical in vivo immunization procedure in mice to elicit an OVA-specific immune response, followed by ex vivo analysis of T-cell responses.

Materials:

-

FITC-OVA(323-339) peptide

-

Adjuvant (e.g., Complete Freund's Adjuvant - CFA)

-

Syringes and needles

-

BALB/c mice (8-12 weeks old)

Procedure:

-

Prepare the immunogen: Emulsify FITC-OVA(323-339) peptide with an equal volume of CFA. A typical dose is 20-50 µg of peptide per mouse.

-

Immunization: Inject the emulsion subcutaneously (s.c.) at the base of the tail or in the hind footpad. The total volume is typically 50-100 µL.

-

Booster immunization (optional): A booster immunization with FITC-OVA(323-339) in Incomplete Freund's Adjuvant (IFA) can be given 7-14 days after the primary immunization.

-

Harvest organs: 7-10 days after the final immunization, euthanize the mice and harvest the spleens and draining lymph nodes.

-

Prepare single-cell suspensions: Mechanically dissociate the organs and pass the cells through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using ACK lysis buffer.

-

Ex vivo restimulation:

-

Plate the splenocytes or lymph node cells at 2 x 10^6 cells/well in a 24-well plate.

-

Add FITC-OVA(323-339) peptide (e.g., 1-10 µg/mL).

-

Incubate for 48-72 hours.

-

-

Analyze immune responses:

-

Cytokine analysis: Collect the culture supernatants and measure cytokine levels (e.g., IFN-γ, IL-4, IL-10) by ELISA or multiplex bead array.

-

T-cell proliferation: Can be assessed by [3H]-thymidine incorporation or by flow cytometry if the responding T cells were labeled with a proliferation dye.

-

Flow cytometry for intracellular cytokines: Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture, then stain for surface markers (e.g., CD4) and intracellular cytokines.

-

Visualizations: Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

The following diagram illustrates the pathway of exogenous antigen processing and presentation by an antigen-presenting cell (APC) via the MHC class II molecule, leading to the presentation of the OVA(323-339) peptide.

Caption: MHC Class II presentation of OVA(323-339) peptide.

T-Cell Receptor (TCR) Signaling Cascade

Upon recognition of the peptide-MHC-II complex, the T-cell receptor initiates a signaling cascade leading to T-cell activation.

Caption: T-Cell Receptor signaling upon pMHC-II recognition.

Experimental Workflow: In Vivo Immunization and Ex Vivo Analysis

This diagram outlines the logical flow of a typical experiment using FITC-OVA(323-339) to study immune responses in vivo.

Caption: Workflow for in vivo immunization and ex vivo analysis.

Conclusion

FITC-OVA(323-339) is an indispensable tool for immunological research, providing a specific and traceable model antigen for the study of CD4+ T-cell responses. Its versatility allows for a wide range of applications, from fundamental studies of antigen presentation and T-cell activation to the preclinical evaluation of novel vaccines and immunotherapies. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively leverage FITC-OVA(323-339) to advance our understanding of the adaptive immune system.

References

An In-depth Technical Guide to the MHC Class II Binding Properties of FITC-OVA(323-339)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of the fluorescein (B123965) isothiocyanate (FITC)-labeled ovalbumin peptide fragment 323-339 (FITC-OVA(323-339)) to Major Histocompatibility Complex (MHC) class II molecules. This peptide is a critical tool in immunological research, particularly for studying antigen presentation and T-cell activation.

Introduction to FITC-OVA(323-339)

The peptide OVA(323-339), with the amino acid sequence ISQAVHAAHAEINEAGR, is a well-established immunodominant epitope derived from chicken ovalbumin.[1] It is widely recognized by the murine immune system in the context of specific MHC class II alleles. The conjugation of FITC to this peptide allows for its use as a fluorescent probe in various immunological and biochemical assays to quantify and characterize peptide-MHC class II interactions.

FITC-OVA(323-339) is particularly known for its ability to bind to the I-Ad and I-Ab alleles of the murine MHC class II molecule.[2] This interaction is a prerequisite for the presentation of the peptide to CD4+ T-cells, initiating an adaptive immune response. The binding of OVA(323-339) to I-Ad is complex, involving multiple binding registers where different segments of the peptide anchor into the peptide-binding groove of the MHC molecule.[3][4][5]

Quantitative Binding Data

The binding affinity of OVA(323-339) to various MHC class II alleles has been determined using competitive binding assays. The following table summarizes available quantitative data. It is important to note that while the native peptide is often used in these assays, the binding properties of the FITC-labeled peptide are expected to be comparable.

| MHC Class II Allele | Peptide | Assay Type | IC50 (µM) | Binding Interpretation |

| I-Ad | OVA(323-339) | Competition Assay | 14 | Strong Binder |

| I-Ab | OVA(323-339) | Competition Assay | - | Binder |

| BoLA-DRB3*2703 | OVA(323-339) | Competition Assay | > 320 | Weak/Non-binder |

Note: A lower IC50 value indicates a higher binding affinity.

Experimental Protocols: Fluorescence Polarization-Based Competition Assay

A fluorescence polarization (FP) competition assay is a common method to determine the binding affinity of a test peptide for a specific MHC class II molecule. This is achieved by measuring the displacement of a fluorescently labeled probe peptide (in this case, FITC-OVA(323-339)) from the MHC class II molecule by an unlabeled competitor peptide.

Principle

The principle of FP is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When this fluorescent molecule binds to a much larger molecule, its tumbling rate slows down, resulting in a higher degree of polarization of the emitted light. In a competition assay, the binding of an unlabeled test peptide to the MHC class II molecule displaces the FITC-labeled probe, leading to a decrease in the measured fluorescence polarization.

Materials

-

Purified, soluble MHC class II molecules (e.g., I-Ad, I-Ab)

-

FITC-OVA(323-339) peptide (fluorescent probe)

-

Unlabeled test peptides

-

Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well or 384-well black, flat-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Method

-

Preparation of Reagents:

-

Dissolve lyophilized MHC class II molecules and peptides in an appropriate solvent (e.g., DMSO for peptides, assay buffer for MHC) to create concentrated stock solutions.

-

Determine the optimal concentrations of MHC class II and FITC-OVA(323-339) to be used. This is typically done by titrating the FITC-OVA(323-339) with increasing concentrations of the MHC class II molecule to determine the concentration of MHC that yields a significant polarization signal.

-

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled test peptide in the assay buffer.

-

In each well of the microplate, add a constant concentration of the MHC class II molecule and FITC-OVA(323-339).

-

Add the different concentrations of the unlabeled test peptide to the wells. Include control wells with:

-

FITC-OVA(323-339) only (for minimum polarization).

-

FITC-OVA(323-339) and MHC class II only (for maximum polarization).

-

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 37°C) for a sufficient period to allow the binding reaction to reach equilibrium (typically 24-72 hours). The plate should be protected from light to prevent photobleaching of the FITC.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader. The excitation wavelength for FITC is ~495 nm, and the emission wavelength is ~520 nm.

-

-

Data Analysis:

-

The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the competitor peptide concentration.

-

The IC50 value, which is the concentration of the unlabeled test peptide that causes a 50% reduction in the binding of the FITC-OVA(323-339) probe, is determined from the resulting sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for a fluorescence polarization competition assay.

Signaling Pathway

Caption: MHC class II antigen presentation and T-cell activation pathway.

References

- 1. jpt.com [jpt.com]

- 2. Recognition of MHC-II peptide ligands that contain β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ovalbumin(323-339) peptide binds to the major histocompatibility complex class II I-A(d) protein using two functionally distinct registers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flanking Residues Are Central to DO11.10 T Cell Hybridoma Stimulation by Ovalbumin 323–339 | PLOS One [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of Fluorescently Labeled Ovalbumin Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of fluorescently labeled ovalbumin (OVA) peptides. These reagents are invaluable tools in immunology, vaccine development, and drug delivery research, enabling the precise tracking and quantification of antigen uptake, processing, and presentation, as well as the subsequent T-cell activation. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the core signaling pathways involved.

Introduction to Fluorescently Labeled Ovalbumin Peptides

Ovalbumin, the primary protein in egg white, is a widely used model antigen in immunological studies. Peptides derived from OVA, such as SIINFEKL (OVA257-264) and ISQAVHAAHAEINEAGR (OVA323-339), are presented by Major Histocompatibility Complex (MHC) class I and class II molecules, respectively, to elicit robust CD8+ and CD4+ T-cell responses.

The conjugation of fluorescent labels to these peptides allows for their direct visualization and quantification in a variety of experimental settings. However, it is crucial to recognize that the choice of fluorophore and the labeling strategy can potentially influence the peptide's intrinsic biological activity. Factors such as the size, charge, and hydrophobicity of the fluorescent dye may alter peptide conformation, receptor binding, and cellular uptake. Therefore, careful selection of the fluorescent label and appropriate controls are paramount for accurate interpretation of experimental results.[1][2]

Core Biological Activities and Applications

Fluorescently labeled OVA peptides are instrumental in dissecting several key immunological processes:

-

Antigen Uptake and Trafficking: Visualizing the internalization of peptides by antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.

-

Antigen Processing and Presentation: Monitoring the processing of antigens and the subsequent presentation of peptide-MHC complexes on the APC surface.

-

T-cell Activation: Quantifying the activation and proliferation of antigen-specific T-cells upon recognition of peptide-MHC complexes.

-

Immunogenicity Studies: Assessing the potency of different vaccine formulations and delivery systems in eliciting an immune response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of OVA peptides. These values can serve as a baseline for experimental design and data comparison.

Table 1: Peptide-MHC Binding and Complex Stability

| Peptide | MHC Allele | Binding Affinity (IC₅₀) | Half-life (t½) of pMHC Complex | Reference |

| SIINFEKL (OVA₂₅₇₋₂₆₄) | H-2Kᵇ | ~5 nM | ~14 hours at 37°C | [3] |

| Point-substituted OVA₂₅₇₋₂₆₄ variants | H-2Kᵇ | Variable | Correlates with Kᵇ stabilization | [4] |

| FRR-HA₃₀₆₋₃₁₈ (probe peptide) | I-Aᵈ | ~25 nM (for unlabeled) | Not specified | [5] |

Table 2: Cellular Uptake of Fluorescently Labeled OVA

| Cell Type | Fluorescent Probe | Key Findings | Reference |

| DC2.4 cells | FITC-OVA | VP-R8 significantly increased Mean Fluorescence Intensity (MFI) compared to KLH, indicating enhanced uptake. | [6] |

| Immature Dendritic Cells | FITC-OVA | Uptake is mediated by the mannose receptor (MMR-1/CD206). | [7] |

Table 3: T-Cell Responses to OVA Peptides

| T-Cell Type | Stimulus | Cytokine Measured | Key Findings | Reference |

| CD4+ T-cells | OVA vs. Polymerized OVA (OVA-POL) | IFN-γ, IL-4, IL-10 | OVA-POL led to a 10-fold higher frequency of IFN-γ-producing cells and a 5-fold lower frequency of IL-10-producing cells compared to OVA. | [1] |

| OT-I CD8+ T-cells | SIINFEKL-loaded BMDCs | IFN-γ, IL-2 | Nanoparticle delivery of SIINFEKL to APCs activates T-cell proliferation and cytokine secretion. | [2] |

Table 4: Dose-Dependent Gene Regulation by OVA in Dendritic Cells

| OVA Concentration | Number of Up-regulated Genes | Number of Down-regulated Genes | Predominantly Affected Pathways | Reference |

| 10 µg/ml | 77 | 87 | Ribosome synthesis, ion channel inhibition | [8][9] |

| 100 µg/ml | 339 | 168 | Cytokine synthesis, regulation of immune responses | [8][9] |

| 10,000 µg/ml | 2497 | 1156 | TNF signaling, NF-kappa B signaling, antigen processing and presentation | [8][9] |

Detailed Experimental Protocols

Protocol for Cellular Uptake of Fluorescently Labeled OVA Peptide by Flow Cytometry

This protocol allows for the quantification of peptide internalization by a cell population.[10][11]

Materials:

-

Suspension or adherent cells (e.g., DC2.4, bone marrow-derived DCs)

-

Fluorescently labeled OVA peptide (e.g., FITC-OVA)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

For suspension cells, count and aliquot the desired number of cells (e.g., 1 x 10⁶ cells/tube).

-

For adherent cells, wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium. Centrifuge, resuspend in PBS, and aliquot.

-

-

Peptide Incubation: Add the fluorescently labeled peptide at the desired concentration to the cell suspension. Incubate for a defined period (e.g., 1 hour) at 37°C. Include an unlabeled cell sample as a negative control.

-

Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at low speed between washes.

-

Resuspension: Resuspend the final cell pellet in flow cytometry buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser for excitation and detecting the emission in the corresponding channel. Collect data for at least 10,000 events per sample.

-

Data Analysis: Gate on the live cell population based on forward and side scatter. Analyze the mean fluorescence intensity (MFI) of the gated population to quantify peptide uptake.

Protocol for In Vitro Antigen Presentation Assay

This protocol determines the ability of APCs to present the OVA peptide on MHC class I molecules.[12][13]

Materials:

-

Bone marrow-derived dendritic cells (BMDCs)

-

SIINFEKL peptide (OVA₂₅₇₋₂₆₄)

-

Complete RPMI medium

-

Fluorescently labeled anti-mouse H-2Kᵇ bound to SIINFEKL antibody (e.g., 25-D1.16-APC)

-

Flow cytometry buffer

-

Flow cytometer

Procedure:

-

APC Preparation: Culture and differentiate BMDCs. On day 7, harvest the cells.

-

Peptide Pulsing: Incubate BMDCs with varying concentrations of the SIINFEKL peptide (e.g., 0-10 µg/mL) for a specified time (e.g., 2-4 hours) at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess peptide.

-

Staining: Resuspend the cells in flow cytometry buffer and stain with the 25-D1.16 antibody for 30 minutes at 4°C in the dark. Include an isotype control.

-

Washing: Wash the cells twice with flow cytometry buffer.

-

Data Acquisition and Analysis: Resuspend the cells and analyze by flow cytometry. The fluorescence intensity of the 25-D1.16 antibody staining indicates the level of SIINFEKL-H-2Kᵇ complex expression on the cell surface.

Protocol for T-Cell Activation Assay

This protocol measures T-cell activation by quantifying cytokine production following co-culture with peptide-pulsed APCs.[2][14]

Materials:

-

Peptide-pulsed APCs (from Protocol 4.2)

-

Antigen-specific T-cells (e.g., OT-I CD8+ T-cells for SIINFEKL)

-

Complete T-cell medium

-

Brefeldin A

-

Fluorescently labeled antibodies for intracellular cytokine staining (e.g., anti-IFN-γ-PE, anti-TNF-α-FITC)

-

Fixation/Permeabilization buffers

-

Flow cytometer

Procedure:

-

Co-culture: Co-culture the peptide-pulsed APCs with the antigen-specific T-cells at an appropriate ratio (e.g., 1:2) in a 96-well plate.

-

Incubation: Incubate the co-culture for several hours (e.g., 5-6 hours) at 37°C.

-

Protein Transport Inhibition: For the last 2-4 hours of incubation, add Brefeldin A to the culture to block cytokine secretion and allow intracellular accumulation.

-

Surface Staining: Harvest the cells and stain for surface markers (e.g., CD8, CD3) to identify the T-cell population of interest.

-

Fixation and Permeabilization: Fix and permeabilize the cells using appropriate buffers according to the manufacturer's instructions.

-

Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.

-

Data Acquisition and Analysis: Analyze the cells by flow cytometry. Gate on the T-cell population and quantify the percentage of cells expressing the cytokines of interest.

Signaling Pathways and Visualizations

Ovalbumin Peptide-Induced Toll-Like Receptor (TLR) Signaling

Ovalbumin-derived peptides can engage Toll-like receptors (TLRs) on dendritic cells, leading to the activation of signaling pathways that promote a tolerogenic immune response. This involves the upregulation of aldehyde dehydrogenase (ALDH) and the production of anti-inflammatory cytokines like IL-10.[8][15][16][17]

Caption: Ovalbumin peptide activation of TLR signaling in dendritic cells.

T-Cell Receptor (TCR) Signaling upon OVA-pMHC Recognition

The binding of a fluorescently labeled OVA peptide presented by an MHC molecule to its cognate T-cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function. A key early event is the phosphorylation of tyrosine residues in the TCR complex, which triggers downstream pathways like the MAPK cascade.[15][18]

Caption: TCR signaling cascade initiated by fluorescent OVA-pMHC binding.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow for characterizing the biological activity of a novel fluorescently labeled ovalbumin peptide.

Caption: Workflow for evaluating fluorescent OVA peptide biological activity.

Conclusion

Fluorescently labeled ovalbumin peptides are powerful tools for elucidating fundamental immunological processes. This guide provides a framework for their application, including detailed protocols, quantitative benchmarks, and an overview of the key signaling pathways involved. By carefully considering the experimental design and potential artifacts introduced by fluorescent labeling, researchers can leverage these reagents to gain deeper insights into antigen-specific immune responses, paving the way for advancements in vaccine design and immunotherapies.

References

- 1. Limiting dilution analysis of CD4 T-cell cytokine production in mice administered native versus polymerized ovalbumin: directed induction of T-helper type-1-like activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Promiscuous binding of extracellular peptides to cell surface class I MHC protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo CTL induction with point-substituted ovalbumin peptides: immunogenicity correlates with peptide-induced MHC class I stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]

- 8. Ovalbumin-Derived Peptides Activate Retinoic Acid Signalling Pathways and Induce Regulatory Responses Through Toll-Like Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different doses of ovalbumin exposure on dendritic cells determine their genetic/epigenetic regulation and T cell differentiation | Aging [aging-us.com]

- 10. benchchem.com [benchchem.com]

- 11. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Facilitating the presentation of antigen peptides on dendritic cells for cancer immunotherapy using a polymer-based synthetic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stemcell.com [stemcell.com]

- 15. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Ovalbumin-Derived Peptides Activate Retinoic Acid Signalling Pathways and Induce Regulatory Responses Through Toll-Like Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

An In-Depth Technical Guide to FITC-OVA (323-339) in the Induction of Th2-Type Immune Responses

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the ovalbumin (OVA) peptide 323-339, often labeled with fluorescein (B123965) isothiocyanate (FITC) for tracking, as a classical model antigen for inducing and studying T helper 2 (Th2)-type immune responses. Th2 responses are critical in allergic diseases, such as asthma, and the defense against extracellular parasites. Understanding the mechanisms of Th2 induction is paramount for the development of novel therapeutics and vaccines.

Core Mechanism: Antigen Presentation and Naive T Cell Activation

The induction of an adaptive immune response begins with the uptake and processing of an antigen by an Antigen Presenting Cell (APC), such as a dendritic cell (DC). The OVA (323-339) peptide is a well-characterized T-cell epitope that binds to the Major Histocompatibility Complex (MHC) class II molecule I-Ad in BALB/c mice. This peptide-MHC II complex is then presented on the APC surface to a naive CD4+ T cell.

A stable interaction between the T cell receptor (TCR) on the T cell and the peptide-MHC II complex on the APC provides the first signal for T cell activation. A second, co-stimulatory signal, typically involving the interaction of CD28 on the T cell with B7 molecules (CD80/CD86) on the APC, is required for full activation and to prevent anergy.

Methodological & Application

Application Notes and Protocols for FITC-OVA (323-339) in Dendritic Cell Uptake Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and modulating adaptive immune responses. The process of antigen uptake by DCs is a critical first step for subsequent antigen processing and presentation to T cells. Fluorescently labeled antigens, such as Fluorescein isothiocyanate (FITC)-conjugated Ovalbumin (OVA), are widely used to study the mechanisms of antigen internalization by DCs. Specifically, the OVA (323-339) peptide is a well-characterized T-cell epitope that is presented by MHC class II molecules. Utilizing FITC-labeled OVA (323-339) allows for the direct visualization and quantification of peptide uptake by DCs, providing valuable insights into the efficiency of antigen capture and the functional capacity of these key immune cells.

These application notes provide a detailed protocol for performing a dendritic cell uptake assay using FITC-OVA (323-339) and analyzing the results by flow cytometry.

Data Presentation

Table 1: Summary of Quantitative Data from Dendritic Cell Uptake Assays Using FITC-OVA

| Cell Type | FITC-OVA Concentration | Incubation Time | Incubation Temperature (°C) | Uptake Measurement (MFI) | Fold Change vs. Control | Reference |

| Bone Marrow-Derived Dendritic Cells (BMDC) | 0.2 mg/ml | 10 min | 37 | Not specified | ~2.5-fold (with LT-IIa-B5 treatment) | [1] |

| Bone Marrow-Derived Dendritic Cells (BMDC) | Not specified | 10 min | 37 | Not specified | >2-fold (with LT-IIa-B5 treatment) | [1] |

| Dendritic Cells (unspecified) | Not specified | Not specified | 37 | 382 | ~4.3-fold (vs. 4°C) | [2] |

| Dendritic Cells (unspecified) | Not specified | Not specified | 4 | 87.7 | Control | [2] |

| DC2.4 cells | Not specified | 1 h | 37 | 10.3 (with VP-R8) | ~1.95-fold (vs. OVA alone) | [3] |

| DC2.4 cells | Not specified | 1 h | 37 | 5.27 (OVA alone) | Control | [3] |

MFI: Mean Fluorescence Intensity

Experimental Protocols

Protocol: Dendritic Cell Uptake of FITC-OVA (323-339) by Flow Cytometry

This protocol describes the in vitro assessment of FITC-OVA (323-339) peptide uptake by bone marrow-derived dendritic cells (BMDCs).

Materials:

-

Bone marrow cells isolated from mice

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)

-

FITC-OVA (323-339) peptide

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer (PBS containing 2% FBS and 0.1% sodium azide)

-

Anti-CD11c antibody (e.g., APC-conjugated)

-

7-Aminoactinomycin D (7-AAD) or other viability dye

-

Flow cytometer

Procedure:

-

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in Complete RPMI supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

-

On day 3, add fresh Complete RPMI with cytokines.

-

On day 6 or 7, immature DCs can be harvested for the uptake assay.

-

-

Antigen Uptake Assay:

-

Harvest immature BMDCs and wash them with PBS.

-

Resuspend the cells in pre-warmed complete medium at a concentration of 1 x 10^6 cells/mL.

-

Prepare experimental tubes with 1 x 10^5 to 2 x 10^5 cells per tube.

-

Add FITC-OVA (323-339) to the cell suspension at a final concentration of 1-10 µg/mL.

-

Crucial Control: Prepare a control tube that will be incubated on ice (4°C) to assess surface binding versus active uptake.

-

Incubate the tubes at 37°C in a 5% CO2 incubator for various time points (e.g., 15, 30, 60 minutes). The optimal time should be determined empirically.

-

To stop the uptake, wash the cells three times with ice-cold FACS buffer.[1]

-

-

Staining for Flow Cytometry:

-

After the final wash, resuspend the cell pellet in FACS buffer.

-

Add an APC-conjugated anti-CD11c antibody to identify the dendritic cell population.

-

Incubate on ice for 20-30 minutes in the dark.

-

Wash the cells once with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye like 7-AAD to exclude dead cells from the analysis.[1]

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the single, live cell population using forward and side scatter, and the viability dye.

-

From the live, single-cell population, gate on the CD11c-positive cells.

-

Analyze the FITC fluorescence intensity (MFI) within the CD11c-positive population.

-

Compare the MFI of cells incubated at 37°C to the MFI of cells incubated at 4°C to determine the extent of active uptake.

-

Mandatory Visualization

Caption: Experimental workflow for the dendritic cell uptake assay.

Caption: Antigen uptake and presentation pathway in dendritic cells.

References

- 1. Enhanced antigen uptake by dendritic cells induced by the B pentamer of the type II heat-labile enterotoxin LT-IIa requires engagement of TLR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Improved Antigen Uptake and Presentation of Dendritic Cells Using Cell-Penetrating D-octaarginine-Linked PNVA-co-AA as a Novel Dendritic Cell-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Stimulation with FITC-OVA (323-339)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin peptide OVA (323-339) is a classic model antigen used to study MHC class II-restricted antigen presentation and subsequent CD4+ T-cell activation. When presented by antigen-presenting cells (APCs) like dendritic cells, this peptide is recognized by the T-cell receptor (TCR) on specific CD4+ T-cells, such as those from OT-II transgenic mice. This recognition triggers a signaling cascade leading to T-cell activation, proliferation, and cytokine production. Flow cytometry is a powerful technique to quantify these responses at the single-cell level. This document provides detailed protocols for stimulating T-cells with FITC-labeled OVA (323-339) peptide and analyzing the activation status using multi-color flow cytometry.

Data Presentation

The following table summarizes representative quantitative data obtained from flow cytometry analysis of murine splenocytes stimulated with FITC-OVA (323-339). The data illustrates the upregulation of key T-cell activation markers.

| Treatment Group | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % IFN-γ+ of CD4+ T-cells |

| Unstimulated Control | 2.5% | 5.1% | 0.8% |

| FITC-OVA (323-339) | 25.8% | 30.2% | 15.6% |

| Staphylococcal Enterotoxin B (SEB) (Positive Control) | 65.3% | 72.5% | 45.1% |

Signaling Pathway

The interaction between the T-cell receptor (TCR) on a CD4+ T-cell and the peptide-MHC class II complex on an antigen-presenting cell (APC) initiates a complex intracellular signaling cascade. This ultimately leads to T-cell activation, characterized by the expression of activation markers and the production of cytokines.

T-Cell Activation Signaling Pathway.

Experimental Workflow

The overall experimental workflow for analyzing T-cell stimulation involves isolating cells, stimulating them with the FITC-OVA peptide, staining for cell surface and intracellular markers, and finally acquiring and analyzing the data using a flow cytometer.

Experimental Workflow for T-Cell Stimulation Assay.

Experimental Protocols

Protocol 1: Preparation of Murine Splenocytes

-

Euthanize mice according to approved institutional guidelines.

-

Aseptically harvest the spleen and place it in a petri dish containing 5 mL of complete RPMI-1640 medium.

-

Gently mash the spleen between the frosted ends of two sterile glass slides to create a single-cell suspension.

-

Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.

-

Add 10 mL of complete RPMI-1640 to quench the lysis reaction.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cells in 10 mL of complete RPMI-1640.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

Protocol 2: In Vitro T-Cell Stimulation with FITC-OVA (323-339)

-

Resuspend the prepared splenocytes to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 1 mL of the cell suspension into each well of a 24-well tissue culture plate.

-

Add FITC-OVA (323-339) peptide to the desired final concentration (e.g., 1 µg/mL). Include an unstimulated control (vehicle only) and a positive control (e.g., SEB at 1 µg/mL or anti-CD3/CD28 beads).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours, depending on the activation markers of interest.

-

For intracellular cytokine analysis, add a protein transport inhibitor such as Brefeldin A (e.g., at 10 µg/mL) for the final 4-6 hours of incubation.

Protocol 3: Staining for Flow Cytometry Analysis

-

Harvest the cells from the culture plate and transfer them to FACS tubes.

-

Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

Surface Staining : Resuspend the cell pellet in 50 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide) containing a cocktail of fluorescently conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD69, anti-CD25).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with 1 mL of FACS buffer, centrifuge, and discard the supernatant.

-

Fixation and Permeabilization (for intracellular staining) : Resuspend the cell pellet in 100 µL of a fixation/permeabilization solution and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells with 1 mL of permeabilization buffer, centrifuge, and discard the supernatant.

-

Intracellular Staining : Resuspend the cell pellet in 50 µL of permeabilization buffer containing the fluorescently conjugated antibody against the intracellular cytokine of interest (e.g., anti-IFN-γ).

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with 1 mL of permeabilization buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry acquisition.

Protocol 4: Flow Cytometry Data Acquisition and Gating Strategy

-

Set up the flow cytometer with the appropriate laser and filter configurations for the fluorochromes used.

-

Use single-stained compensation controls to correct for spectral overlap.

-

Acquire a sufficient number of events (e.g., 10

Application Notes and Protocols for In Vivo Imaging of Immune Response with FITC-OVA (323-339)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorescently labeled peptide, FITC-OVA (323-339), to visualize and quantify antigen-specific immune responses in vivo. This peptide, derived from chicken ovalbumin, serves as a model antigen for studying CD4+ T cell activation, particularly in conjunction with TCR transgenic mouse models such as OT-II and DO11.10. The protocols outlined below are intended for researchers in immunology, cell biology, and drug development who are interested in real-time imaging of cellular interactions within a living organism.

The primary application of FITC-OVA (323-339) is to track the presentation of this specific antigen by antigen-presenting cells (APCs), such as dendritic cells (DCs), and the subsequent recognition and activation of cognate CD4+ T cells. This allows for the direct observation and quantification of key immunological processes including T cell motility, T cell-DC interactions, T cell activation and proliferation, and the formation of the immunological synapse. These studies are critical for understanding the fundamental mechanisms of adaptive immunity and for evaluating the efficacy of novel immunomodulatory therapies.

Core Concepts and Signaling Pathways

The immune response initiated by the OVA (323-339) peptide involves a series of well-defined cellular and molecular interactions. Antigen-presenting cells, such as dendritic cells, process the full ovalbumin protein or directly present the peptide fragment on Major Histocompatibility Complex class II (MHC-II) molecules. These pMHC-II complexes are then recognized by the T cell receptor (TCR) on cognate CD4+ T cells, such as those from OT-II or DO11.10 transgenic mice. This recognition, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector cells.

Experimental Data Summary

The following tables summarize quantitative data from various studies utilizing FITC-OVA (323-339) for in vivo and in vitro imaging of the immune response.

Table 1: In Vitro Dendritic Cell Stimulation and T Cell Co-culture

| Parameter | Value | Cell Type | Source |

| DC Stimulation Concentration | 100 µg/ml | Dendritic Cells (DCs) | [1] |

| DC Stimulation Time | Overnight | Dendritic Cells (DCs) | [1] |

| T Cell Calcium Indicator | Fluo-4 | T Cells | [1] |

| T Cell:DC Co-culture Ratio | 1:1 | Naïve T cells and Stimulated DCs | [2] |

| In Vitro T Cell Proliferation Assay Duration | 3 days | OT-II T cells and CD11c+ DCs | [2][3][4] |

| Peptide Concentration for DC Pulsing | 5 µM | DsRed+ DCs | [2] |

| Peptide Concentration for T Cell Stimulation | 0.1 µM and 10 µM | OT-II CD4+ T cells and DCs | [5] |

Table 2: In Vivo Imaging Parameters and Cell Administration

| Parameter | Value | Animal Model | Source |

| Adoptively Transferred T Cells | ~4x10^6 CFSE-labeled cells | BALB/c or C57BL/6 | [6] |

| DC Injection (Subcutaneous) | 0.5 x 10^6 in 30-50 µl PBS | Recipient Mice | [7][8] |

| In Vivo T Cell Proliferation Assay Duration | 2-4 days | BALB/c or C57BL/6 | [6] |

| Soluble OVA Injection | 0.5 µg | DO11.10 mice | [9] |

| Injected Regulatory T Cells | 1 x 10^6 | X-irradiated DO11.10 mice | [9] |

Experimental Protocols

Protocol 1: In Vitro Pulsing of Dendritic Cells with FITC-OVA (323-339)

This protocol describes the preparation of antigen-presenting dendritic cells for co-culture with T cells or for adoptive transfer into recipient animals.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs) or splenic DCs

-

FITC-OVA (323-339) peptide

-

Complete RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

GM-CSF (for BMDCs)

-

LPS (optional, for DC maturation)

Procedure:

-

Culture bone marrow cells in complete RPMI supplemented with 20 ng/mL GM-CSF for 7 days to differentiate them into BMDCs.[10]

-

Harvest mature or immature DCs and wash them with PBS.

-

Resuspend DCs at a concentration of 1 x 10^6 cells/mL in complete RPMI.

-

Add FITC-OVA (323-339) peptide to the cell suspension at a final concentration of 1-100 µg/mL.[1][7][8] The optimal concentration should be determined empirically.

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for peptide uptake and presentation on MHC-II molecules.[1]

-

(Optional) For DC maturation, add LPS (e.g., 250 ng/mL) for the final 24 hours of culture.[11]

-

Wash the DCs twice with sterile PBS to remove any unbound peptide before co-culture or injection.[1]

Protocol 2: In Vivo Imaging of T Cell - DC Interactions using Two-Photon Microscopy

This protocol outlines the steps for adoptive transfer of fluorescently labeled T cells and peptide-pulsed DCs into a recipient mouse, followed by intravital imaging of their interactions in the lymph node.

Materials:

-

Recipient mice (e.g., C57BL/6 or BALB/c)

-

OT-II or DO11.10 TCR transgenic mice as a source of T cells

-

FITC-OVA (323-339) pulsed DCs (from Protocol 1)

-

Cell tracking dyes (e.g., CFSE, CMAC, CMTMR)

-

Sterile PBS

-

Anesthetics

-

Two-photon microscope

Procedure:

-

T Cell Preparation: a. Isolate naïve CD4+ T cells from the spleen and lymph nodes of an OT-II or DO11.10 mouse using a T cell isolation kit. b. Label the isolated T cells with a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester) or CMTMR (5-(and-6)-(((4-chloromethyl)benzoyl)amino)tetramethylrhodamine) according to the manufacturer's protocol.[6][7][8] c. Wash the labeled T cells three times with sterile PBS and resuspend in PBS for injection.

-

Animal Preparation and Cell Injection: a. Adoptively transfer approximately 4 x 10^6 labeled T cells into a recipient mouse via intravenous (i.v.) injection. Allow the T cells to equilibrate for 24 hours.[6] b. On the day of imaging, inject 0.5 x 10^6 FITC-OVA (323-339)-pulsed DCs in 30-50 µL of PBS subcutaneously (s.c.) into the hind footpad of the recipient mouse.[7][8]

-

Intravital Imaging: a. At a desired time point after DC injection (typically between 4 and 48 hours), anesthetize the mouse.[8] b. Surgically expose the draining popliteal lymph node. c. Position the mouse on the stage of a two-photon microscope and maintain its body temperature. d. Acquire time-lapse 3D image stacks of the T cell-rich paracortical regions of the lymph node. The FITC-OVA on the DCs and the fluorescent label on the T cells will allow for their simultaneous visualization.

-

Data Analysis: a. Use imaging software (e.g., Imaris, Fiji) to track the movement of individual T cells and DCs over time. b. Quantify parameters such as T cell velocity, arrest coefficient, and the duration of T cell-DC contacts. c. Analyze the formation of T cell clusters around the antigen-presenting DCs.[7][8]

Logical Relationships in Immune Response Imaging

The use of FITC-OVA (323-339) in conjunction with transgenic T cells provides a powerful system to dissect the intricacies of the adaptive immune response. The logical flow of this experimental approach allows for the direct correlation of antigen presentation with specific T cell behaviors.

References

- 1. T Cell Dynamic Activation and Functional Analysis in Nanoliter Droplet Microarray - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illuminating T cell-dendritic cell interactions in vivo by FlAsHing antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Illuminating T cell-dendritic cell interactions in vivo by FlAsHing antigens | eLife [elifesciences.org]

- 4. Illuminating T cell-dendritic cell interactions in vivo by FlAsHing antigens [elifesciences.org]

- 5. rupress.org [rupress.org]

- 6. Quantum Dots for Tracking Dendritic Cells and Priming an Immune Response In Vitro and In Vivo | PLOS One [journals.plos.org]

- 7. rupress.org [rupress.org]

- 8. In Vivo Detection of Dendritic Cell Antigen Presentation to CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]

Application Notes and Protocols for FITC-OVA (323-339) ELISPOT Assay

These application notes provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals on performing an Enzyme-Linked Immunospot (ELISPOT) assay to quantify T-cells responding to the immunodominant ovalbumin peptide, OVA (323-339). While the query specifies "FITC-OVA," it is important to note that the standard ELISPOT assay for this peptide typically measures cytokine secretion (e.g., IFN-γ) in response to the unlabeled peptide. The use of a FITC label on the peptide is not a standard component of the ELISPOT assay itself but may be relevant for other applications like flow cytometry or microscopy to track antigen uptake. This protocol will focus on the widely established ELISPOT method for detecting an IFN-γ response to the OVA (323-339) peptide.

The OVA (323-339) peptide (sequence: ISQAVHAAHAEINEAGR) is a major MHC class II-restricted T-cell epitope of ovalbumin.[1][2] It is extensively used to stimulate and analyze antigen-specific T-cell responses in various immunological assays, including ELISPOT.[1][3] The ELISPOT assay is a highly sensitive method for detecting and quantifying individual cells that secrete a particular protein, such as a cytokine.[4] This makes it a powerful tool for monitoring immune responses in research and clinical settings.

T-Cell Activation by OVA (323-339) Peptide

The ELISPOT assay for OVA (323-339) is based on the principle of T-cell activation. Antigen-presenting cells (APCs), such as dendritic cells or macrophages, present the OVA (323-339) peptide on their MHC class II molecules to CD4+ T-helper cells. This interaction, along with co-stimulatory signals, leads to the activation of the T-cell and the secretion of cytokines like Interferon-gamma (IFN-γ).

Experimental Workflow for IFN-γ ELISPOT Assay

The ELISPOT assay follows a systematic workflow, from coating the plate with a capture antibody to the final analysis of the spots, where each spot represents a single cytokine-secreting cell.

Detailed Experimental Protocol

This protocol outlines the steps for performing an IFN-γ ELISPOT assay to measure T-cell responses to the OVA (323-339) peptide.

Materials and Reagents

-

96-well PVDF membrane ELISPOT plates

-

Anti-IFN-γ capture antibody

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-AP)

-

Enzyme substrate (e.g., AEC or BCIP/NBT)

-

OVA (323-339) peptide (ISQAVHAAHAEINEAGR)

-

Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and L-glutamine)

-

Phosphate Buffered Saline (PBS)

-

Tween 20

-

Blocking solution (e.g., PBS with 1% BSA or serum)

-

Positive control mitogen (e.g., Phytohemagglutinin - PHA)

-

Sterile deionized water

-

35% or 70% Ethanol (B145695) (for plate pre-wetting)

Protocol Steps

Day 1: Plate Coating

-

Pre-wet the Plate: Add 15 µL of 35% or 70% ethanol to each well of the 96-well PVDF plate and incubate for 1 minute at room temperature.

-

Wash: Aspirate the ethanol and wash the wells three times with 150 µL of sterile PBS.

-

Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

-

Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

-